N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Oxidation kinetics N-substituted phenylenediamines Redox potential

Analytical labs performing EPA 330.5 or ISO 7393-2 compliant water testing require DPD dihydrochloride specifically; substituting the sulfate salt or dimethyl analog introduces significant stoichiometric errors without full method revalidation. This ≥98% purity DPD dihydrochloride enables precise oxidant quantification via the well-characterized Wurster's radical cation (λmax 510-551 nm), with a molar absorptivity of 21,000 M⁻¹cm⁻¹ for H₂O₂ detection down to 0.2 μg/L. Automated FIA configuration extends the linear dynamic range to 0.1-8.0 mg/L Cl₂ with up to 11% improved precision over manual methods.

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
CAS No. 16713-15-8
Cat. No. B092224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-1,4-phenylenediamine Dihydrochloride
CAS16713-15-8
Molecular FormulaC10H18Cl2N2
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N.Cl.Cl
InChIInChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H
InChIKeyNHPCFKHZILUMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPD Dihydrochloride: Key Properties & Analytical Role


N,N-Diethyl-1,4-phenylenediamine Dihydrochloride (CAS 16713-15-8), commonly known as DPD dihydrochloride, is a water-soluble aromatic amine salt of the para-phenylenediamine class . With the molecular formula C10H18Cl2N2 and a molecular weight of 237.17 g/mol , this compound exists as a crystalline solid at room temperature and serves primarily as a colorimetric redox indicator and enzyme substrate [1]. Its fundamental utility stems from its ability to undergo a well-characterized one-electron oxidation to form a stable, intensely colored semiquinoid radical cation (Wurster‘s-type radical), which exhibits a strong absorbance maximum near 510–551 nm depending on the solvent and reaction system [1][2]. This property is the basis for its widespread adoption in standardized analytical methods, including ISO, EPA, and AWWA protocols, for the detection and quantification of oxidants in water, making it a critical reagent in environmental monitoring, water treatment, and clinical chemistry [2].

Method type

Colorimetric redox indicator for oxidant detection

Primary targets

Free/combined chlorine, hydrogen peroxide, peroxidase activity

Protocol context

Used in standardized water analysis methods (EPA, ISO, AWWA)

Why DPD Dihydrochloride Is Not Interchangeable


Despite sharing a p-phenylenediamine core with related compounds like N,N-dimethyl-p-phenylenediamine (DMPD), N,N,N‘,N’-tetramethyl-p-phenylenediamine (TMPD), and alternative chromogens such as ABTS or syringaldazine, N,N-diethyl-1,4-phenylenediamine dihydrochloride cannot be considered a generic commodity for procurement. The diethyl substitution pattern on the amine nitrogen atoms profoundly influences the molecule‘s physicochemical and redox properties, directly impacting its analytical performance [1]. Specifically, the +I inductive effect of the ethyl groups modulates the oxidation potential and the kinetic stability of the resulting radical cation, which is the basis for its colorimetric response [1]. These differences lead to quantifiable variations in reaction stoichiometry, linear dynamic range, susceptibility to interference from complex sample matrices, and the pH-dependence of its response [2][3]. Consequently, substituting this specific dihydrochloride salt for a sulfate salt, a monohydrochloride, or a different alkyl-substituted analog without method revalidation can introduce significant and unpredictable errors in quantitative assays, jeopardizing data integrity and regulatory compliance.

Alkyl-substitution alters oxidation kinetics

Diethyl substitution on DPD yields an intermediate reactivity between dimethyl (DMPD) and tetramethyl (TMPD) analogs; replacement may shift reaction rates and color development timing.

Matrix interference profiles differ

DPD is susceptible to interference in colored wastewater, unlike ABTS; selecting an alternative without validation can produce unreliable results in complex matrices.

Salt form affects reagent stability

The dihydrochloride provides a defined ionic environment and dry stability; switching to a monohydrochloride or sulfate salt may alter solubility, pH, and long-term performance.

DPD Dihydrochloride Performance Benchmarks


Oxidation Rate: DPD vs. DMPD and TMPD

The rate of heterogeneous oxidation of N-substituted-p-phenylenediamines is dictated by the electron-donating strength of the alkyl substituents. A kinetic study demonstrated a clear reactivity order: TMPD > DPD (DEPPD) > DMPD [1]. This is attributed to the positive inductive effect of the alkyl groups, where the diethyl substitution in DPD provides a greater electron density at the reaction center than the dimethyl analog (DMPD), but less than the tetramethyl derivative (TMPD), resulting in a distinct, intermediate reactivity profile [1]. This precise positioning in the reactivity series is crucial for designing assays requiring a specific oxidation rate to match the kinetics of a particular analyte or catalytic system.

Oxidation kinetics
Head-to-head
Rate order: TMPD > DPD > DMPD
Intermediate reactivity supports assay-specific rate matching
Over ZnO catalyst, 25 °C; exact constants not reported
Oxidation kinetics N-substituted phenylenediamines Redox potential Heterogeneous catalysis

Chlorine Method Equivalence: DPD vs. Syringaldazine

In the context of regulatory water testing, the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a gold standard. A multi-laboratory study directly compared the DPD procedure with the free available chlorine test with syringaldazine (FACTS) procedure and amperometric titration [1]. The investigation, which involved 192 samples across 16 laboratories, concluded that the DPD and FACTS test procedures for measuring free chlorine are equivalent in terms of accuracy and precision [1]. This finding confirms DPD‘s performance is on par with other established, method-specific reagents, validating its continued use in compliance-driven analytical workflows.

Method equivalence
Head-to-head
DPD performance comparable to FACTS and amperometric titration
Supports regulatory method substitution without accuracy loss
Inter-laboratory study, 192 samples
Water quality analysis Residual chlorine Colorimetry Method comparison

Anti-Interference Capability: DPD vs. ABTS

While DPD is a classical substrate for peroxidase-based H2O2 detection, newer substrates like ABTS (2,2‘-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) offer improved performance in complex matrices. A direct comparative study found that while both methods accurately measure H2O2 in a clean matrix like rainwater, the ABTS method has a better anti-interference ability than the classical DPD method [1]. Specifically, H2O2 concentration in wastewater containing rhodamine B (a common dye pollutant) could be accurately measured with the ABTS method at 732 nm, but not with the DPD method due to matrix interference [1].

Interference resistance
Head-to-head
ABTS demonstrated better anti-interference ability than DPD in dye-containing wastewater
Matrix complexity may limit DPD applicability; clean-water use preferred
Rhodamine B in wastewater; ABTS read at 732 nm
Peroxidase assay Hydrogen peroxide Method interference Spectrophotometry

Stoichiometry & Molar Absorptivity

A foundational study established the precise analytical parameters for the DPD/peroxidase/H2O2 system, which are essential for its use as a reliable quantitative tool [1]. The reaction proceeds with a stoichiometric factor of 2.0 for H2O2, and the resulting oxidation product exhibits a molar absorptivity (ε) of 21,000 ± 500 M⁻¹cm⁻¹ at 551 nm [1]. These well-defined, high-sensitivity constants are the basis for the method‘s linear calibration curves and low detection limit of 0.2–0.3 μg L⁻¹, enabling robust, trace-level quantification [1].

Molar absorptivity
Reported
ε = 21,000 ± 500 M⁻¹cm⁻¹ at 551 nm
High sensitivity supports trace H₂O₂ detection
Stoichiometric factor = 2.0; detection limit 0.2–0.3 μg L⁻¹
Hydrogen peroxide Peroxidase Stoichiometry Molar absorptivity

Linearity and Precision Gains with FIA

The classic colorimetric DPD method for chlorine exhibits a non-linear response above 1.0 mg/L as Cl₂ due to the concurrent formation of both colored and colorless oxidation products [1]. However, when implemented in a Flow Injection Analysis (FIA) system, this non-linearity is eliminated, and the linear range is expanded from 0.1–5.0 mg/L to 0.1–8.0 mg/L as Cl₂ [1]. Furthermore, the FIA method improves precision, reducing the relative standard deviation (RSD) by 0.5–11% compared to the static colorimetric method and by 1.5–4.0% compared to the titrimetric method [1].

FIA linearity gain
Method context
Linear range extended to 0.1–8.0 mg/L Cl₂ (from 0.1–5.0 mg/L)
Flow injection platform improves linearity and precision over static method
RSD improved 0.5–11% vs. static; 1.5–4.0% vs. titrimetric
Flow Injection Analysis Residual chlorine Colorimetry Method optimization

Stability: Dihydrochloride vs. Monohydrochloride

The salt form of DPD significantly impacts its practical utility. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride (CAS 16713-15-8) is the dihydrochloride salt, whereas the monohydrochloride (CAS 2198-58-5) is also commercially available. While direct head-to-head stability data between the two salt forms is scarce in the primary literature, a key patent notes that DPD in aqueous solution is prone to oxidation, with a typical shelf life of about 90 days at 25 °C before replacement is required [1]. The dihydrochloride form is generally preferred for its greater stability as a dry solid and for providing a more consistent and defined ionic environment upon dissolution, which is critical for the buffered, pH-sensitive color reactions [2].

Salt form stability
Class-level
Aqueous DPD shelf life ~90 days at 25 °C
Dihydrochloride preferred for dry stability; limited comparative data
Source review; salt-form stability data to verify
Reagent stability Salt form Aqueous solution Shelf-life

Validated Use Cases for DPD Dihydrochloride


Residual Chlorine Testing for Regulatory Compliance

This is the primary and most validated application for DPD. The method has been shown to be equivalent to amperometric titration and FACTS in multi-laboratory studies, providing the regulatory confidence required for environmental monitoring [4]. Standard methods such as EPA 330.5 and ISO 7393-2 mandate the use of DPD for this purpose. Procurement of DPD dihydrochloride is essential for laboratories that must adhere to these specific, legally binding analytical protocols.

Hydrogen Peroxide Quantification in Clean Water

The DPD/peroxidase method provides a well-characterized, high-sensitivity means to quantify trace H2O2, with a defined stoichiometry (factor of 2.0) and a high molar absorptivity (21,000 ± 500 M⁻¹cm⁻¹) [4]. This allows for a low detection limit (0.2–0.3 μg L⁻¹) [4]. For applications involving clean water matrices like atmospheric precipitation or high-purity process water, DPD offers a straightforward, reliable, and cost-effective alternative to more complex instrumentation like HPLC or fluorescence-based methods.

Automated Chlorine Monitoring with FIA

For industrial or municipal water treatment facilities requiring continuous monitoring, pairing DPD with an FIA system offers a quantifiable advantage over static batch testing. This configuration extends the linear dynamic range of the assay from 0.1–5.0 mg/L to 0.1–8.0 mg/L Cl₂ and improves precision by up to 11% compared to the manual colorimetric method [4]. Procuring DPD for use in an automated FIA platform is a strategic choice to enhance data quality, reduce analyst hands-on time, and increase sample throughput.

Peroxidase Activity & Immunoassays in Buffer Systems

DPD serves as an effective electron donor substrate for horseradish peroxidase (HRP) and other peroxidases [4]. Its well-defined oxidation pathway makes it a suitable chromogenic substrate in enzyme kinetics studies and for the development of colorimetric immunoassays (ELISA). For researchers working in well-controlled, defined buffer systems free from matrix interferences, DPD offers a classic, reliable, and highly sensitive substrate for generating a quantifiable colorimetric signal proportional to enzyme activity or analyte concentration.

Application
Selection Property
Validation Focus
Residual chlorine analysis
Standardized method compatibility (EPA, ISO)
Accuracy and equivalence verification
H₂O₂ detection in clean water
Defined stoichiometry and high molar absorptivity
Sensitivity and linearity in clean matrices
Automated chlorine monitoring
Flow injection analysis platform compatibility
Linearity extension and precision verification
Peroxidase substrate in buffer systems
Classic HRP substrate with known kinetics
Enzyme activity quantification and assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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